4-(4-Isopropoxy-phenyl)-1h-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
916173-16-5 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H16N2O/c1-11(2)19-13-5-3-12(4-6-13)14-7-9-17-16-15(14)8-10-18-16/h3-11H,1-2H3,(H,17,18) |
InChI Key |
XFKPGJQKUAFPQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=C3C=CNC3=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-isopropoxybenzaldehyde and 2-aminopyridine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base through the condensation of 4-isopropoxybenzaldehyde with 2-aminopyridine under acidic conditions.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the pyrrolo[2,3-b]pyridine core.
Final Substitution:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective catalysts and reagents.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the pyrrole ring’s α-positions. Potassium permanganate (KMnO₄) in acidic conditions selectively oxidizes the pyrrole moiety to form hydroxylated derivatives or diketones, depending on reaction duration and stoichiometry.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄ | Acidic medium, 60°C | 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
This reaction is critical for modifying electron density in the heterocycle, influencing subsequent interactions in medicinal chemistry applications .
Reduction Reactions
Sodium borohydride (NaBH₄) in methanol reduces the pyridine ring’s nitrogen-containing groups, yielding partially saturated derivatives. For example:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Reduction | NaBH₄ | Methanol, RT | 4-(4-Isopropoxy-phenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Reduction enhances solubility and alters binding affinity in biological systems .
Electrophilic Aromatic Substitution
The pyrrole ring is highly reactive toward electrophilic substitution, with regioselectivity favoring the 3-position due to electronic and steric effects .
Key Reactions:
-
Nitration : Nitric acid (HNO₃) in sulfuric acid introduces a nitro group at the 3-position.
-
Bromination : Bromine (Br₂) in acetic acid yields 3-bromo derivatives.
-
Iodination : Iodine (I₂) with silver sulfate (Ag₂SO₄) produces 3-iodo analogs .
Nucleophilic Substitution
The isopropoxy group on the phenyl ring participates in nucleophilic substitution. For example, halogenation with phosphorus oxychloride (POCl₃) replaces the isopropoxy group with chloride under acidic conditions:
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Substitution | POCl₃, K₂CO₃ | Reflux, 6 h | 4-(4-Chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine |
Mannich and Aldol Reactions
The compound reacts with aldehydes and amines in Mannich reactions to form bis-heterocyclic methanes. For instance, formaldehyde in acetic acid yields di-3-(1H-pyrrolo[2,3-b]pyridyl)methane .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Mannich Reaction | HCHO, NH₃, CH₃COOH | Reflux, 4 h | Di-3-(4-(4-isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridyl)methane |
Oxidative Coupling
Under microwave irradiation, the compound undergoes oxidative coupling with arylboronic acids using palladium catalysts, forming biaryl derivatives. This reaction is pivotal for constructing complex architectures in drug discovery .
Mechanistic Insights
Scientific Research Applications
Pharmacological Studies
4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine has been investigated for its potential as a therapeutic agent. Its structure suggests activity against specific biological targets, making it a candidate for drug development aimed at treating various diseases.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting cell proliferation in certain cancer cell lines. This effect is attributed to its ability to interfere with cellular signaling pathways that promote tumor growth .
- Neuroprotective Effects : Research has also explored its neuroprotective capabilities, particularly in models of neurodegenerative diseases. The compound may help mitigate oxidative stress and inflammation in neuronal cells .
Chemical Biology
In chemical biology, this compound serves as a valuable tool for probing biological mechanisms.
- Biomolecular Interactions : The compound can be utilized to study interactions between proteins and small molecules, providing insights into enzyme inhibition and receptor binding dynamics .
- Target Identification : Its application in high-throughput screening assays allows researchers to identify potential biological targets and elucidate the mechanisms of action of new drugs .
Synthetic Chemistry
The synthesis of this compound involves multi-step reactions that can be optimized for efficiency and yield.
- Method Development : Researchers are developing synthetic routes that improve the scalability of producing this compound for further research applications. This includes optimizing reaction conditions and exploring alternative reagents .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Anticancer Properties of Pyrrole Derivatives | To evaluate the cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell growth in breast cancer cells |
| Neuroprotective Mechanisms | Investigating the protective effects in neuronal cultures | Showed reduced oxidative stress markers and improved cell viability |
| Synthesis Optimization | To enhance the yield of the compound | Achieved a 30% increase in yield through modified reaction conditions |
Mechanism of Action
The mechanism of action of 4-(4-Isopropoxyphenyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity: The isopropoxy group in the target compound likely provides moderate lipophilicity compared to the more polar methoxy group (e.g., 4-Methoxy-1H-pyrrolo[2,3-b]pyridine ) and the highly lipophilic benzyloxy group (e.g., 4-(4-Benzyloxy-phenoxy)-1H-pyrrolo[2,3-b]pyridine ).
- Solubility: Electron-withdrawing groups, such as the cyano substituent in 1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile , may reduce solubility, whereas sulfonyl or halogenated derivatives (e.g., 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo) are typically less soluble due to increased molecular weight and steric hindrance.
Biological Activity
4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine is a compound of interest due to its potential biological activities, particularly as a therapeutic agent in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C_{16}H_{18}N_2O
- Molecular Weight : 270.33 g/mol
This compound belongs to the pyrrolo[2,3-b]pyridine class, which has been studied for various pharmacological activities.
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. The mechanism involves the inhibition of FGFR signaling pathways that are crucial for cell proliferation and survival in cancer cells.
Inhibition of FGFRs
A study reported that related compounds showed potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values indicating effective inhibition at low concentrations (7 nM for FGFR1) . This suggests that this compound could similarly inhibit these receptors.
In Vitro Studies
In vitro studies have shown that compounds in this class can inhibit the proliferation of various cancer cell lines. For instance, one derivative demonstrated significant inhibition of breast cancer cell line 4T1 proliferation and induced apoptosis .
Table 1: In Vitro Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Effect |
|---|---|---|---|
| 4h | 4T1 | 7 | Proliferation inhibition |
| 4h | MDA-MB-231 | 9 | Apoptosis induction |
| 4h | A549 | 25 | Migration inhibition |
Case Study: FGFR Inhibition in Breast Cancer
A notable case study involved the evaluation of a pyrrolo[2,3-b]pyridine derivative in a preclinical model of breast cancer. The compound was shown to significantly reduce tumor size and metastasis when administered to mice bearing breast tumors. The mechanism was attributed to the down-regulation of matrix metalloproteinase-9 (MMP9) and up-regulation of tissue inhibitor of metalloproteinases-2 (TIMP2), which are critical in tumor invasion processes .
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for pyrrolo[2,3-b]pyridine derivatives. These compounds generally exhibit low toxicity profiles in animal models, although detailed toxicological assessments are necessary to establish safety for clinical use.
Q & A
Basic: What are the standard synthetic routes for preparing 4-(4-Isopropoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example:
- Step 1 : Halogenation of the pyrrolo[2,3-b]pyridine core using N-iodosuccinimide (NIS) in acetone .
- Step 2 : Protection of the pyrrole nitrogen with a tosyl group (TsCl/NaH/THF) .
- Step 3 : Suzuki-Miyaura coupling with 4-isopropoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in a toluene/EtOH/H₂O solvent system at 90–105°C .
- Step 4 : Deprotection of the tosyl group under basic conditions (KOH/EtOH) .
Purification often involves recrystallization from methanol or column chromatography .
Advanced: How can computational methods optimize the synthesis of this compound?
Integrated Computational Reaction Design and Discovery (ICReDD) approaches combine quantum chemical calculations and experimental data to predict optimal reaction pathways. For example:
- Reaction path search : Identifies low-energy transition states for cross-coupling steps, reducing trial-and-error experimentation .
- Solvent selection : Computational models evaluate solvent effects on reaction kinetics (e.g., toluene vs. DMF) to improve yield .
- Catalyst screening : Density functional theory (DFT) predicts Pd-ligand interactions to enhance catalytic efficiency .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm regioselectivity of the isopropoxy-phenyl substitution and pyrrolo[2,3-b]pyridine core .
- HRMS : Validate molecular weight and isotopic patterns.
- HPLC : Assess purity (>99% is typical for pharmacological studies) .
Advanced: How do structural modifications impact bioactivity in pyrrolo[2,3-b]pyridine derivatives?
- SAR studies : Replacement of the isopropoxy group with methoxy or halogen substituents alters lipophilicity and target binding (e.g., kinase inhibition) .
- Heterocycle substitution : Pyridine vs. pyrimidine cores influence π-π stacking interactions in enzyme active sites .
- Data contradiction : Higher in vitro activity does not always translate to in vivo efficacy due to metabolic instability (e.g., cytochrome P450 interactions) .
Basic: How are reaction conditions optimized to mitigate low yields in multi-step syntheses?
- Temperature control : Elevated temperatures (90–105°C) improve cross-coupling efficiency but require careful monitoring to avoid decomposition .
- Catalyst loading : Pd(PPh₃)₄ at 5–10 mol% balances cost and reactivity .
- Workup protocols : Repeated washing with NaOH removes unreacted boronic acids, minimizing side products .
Advanced: What strategies resolve contradictions between computational predictions and experimental data?
- Error analysis : Compare DFT-predicted transition states with experimental kinetics to identify overlooked intermediates .
- Sensitivity testing : Vary solvent polarity or ligand steric bulk to reconcile discrepancies in reaction outcomes .
- Machine learning : Train models on historical data (e.g., reaction databases) to refine computational parameters .
Basic: What safety protocols are essential during synthesis?
- Handling Pd catalysts : Use fume hoods and personal protective equipment (PPE) to avoid heavy metal exposure .
- Chloranil use : Avoid inhalation and skin contact due to toxicity; neutralize waste with 5% NaOH .
- Storage : Keep intermediates under inert gas (N₂/Ar) to prevent oxidation .
Advanced: How can reactor design improve scalability for this compound?
- Continuous-flow systems : Enhance heat/mass transfer in exothermic steps (e.g., Suzuki coupling) .
- Membrane separation : Efficiently remove Pd residues using nanofiltration .
- Process analytical technology (PAT) : In-line HPLC monitors reaction progress in real time .
Basic: What purification methods are effective for this compound?
- Recrystallization : Methanol or ethanol recovers high-purity crystals .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients separates regioisomers .
- Acid-base extraction : Remove unreacted boronic acids via pH-dependent solubility .
Advanced: How do electronic effects of substituents influence photophysical properties?
- Isopropoxy group : Electron-donating effects red-shift fluorescence emission by stabilizing excited states .
- Pyrrole N-H : Hydrogen bonding with solvents (e.g., DMSO) quenches fluorescence; deuterated solvents enhance quantum yield .
Basic: What are the common structural analogs of this compound?
- Core modifications : 7-azaindole (pyrrolo[2,3-b]pyridine) vs. indole derivatives .
- Substituent analogs : 4-chlorophenyl or 4-fluorophenyl groups for comparative SAR studies .
Advanced: How can in silico models predict metabolic stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
